molecular formula C23H27N3O2 B12490826 1-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline

1-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline

Cat. No.: B12490826
M. Wt: 377.5 g/mol
InChI Key: ATYLIZXFQMGDRD-UHFFFAOYSA-N
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Description

4-[(2-METHOXY-5-{1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-1-YL}PHENYL)METHYL]MORPHOLINE is a complex organic compound featuring a morpholine ring and an indole derivative. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties . This compound’s unique structure makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 4-[(2-METHOXY-5-{1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-1-YL}PHENYL)METHYL]MORPHOLINE, often involves Fischer indole cyclization. This reaction typically uses glacial acetic acid and concentrated hydrochloric acid as catalysts . The process may include multiple steps, such as reduction and aromatization, to achieve the desired product.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimizing reaction conditions to maximize yield and purity. Techniques like continuous flow synthesis and the use of advanced catalysts can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Palladium on carbon, hydrogen gas

    Substitution: Halogens, sulfonyl chlorides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

4-[(2-METHOXY-5-{1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-1-YL}PHENYL)METHYL]MORPHOLINE has several scientific research applications:

Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to receptors or enzymes, modulating their activity. This can lead to various biological effects, such as inhibiting viral replication or inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2-METHOXY-5-{1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-1-YL}PHENYL)METHYL]MORPHOLINE stands out due to its unique combination of a morpholine ring and an indole derivative. This structure provides a distinct set of chemical and biological properties, making it valuable for research and industrial applications .

Properties

Molecular Formula

C23H27N3O2

Molecular Weight

377.5 g/mol

IUPAC Name

4-[[2-methoxy-5-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenyl]methyl]morpholine

InChI

InChI=1S/C23H27N3O2/c1-27-21-7-6-16(14-17(21)15-26-10-12-28-13-11-26)22-23-19(8-9-24-22)18-4-2-3-5-20(18)25-23/h2-7,14,22,24-25H,8-13,15H2,1H3

InChI Key

ATYLIZXFQMGDRD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=C(CCN2)C4=CC=CC=C4N3)CN5CCOCC5

Origin of Product

United States

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